N-(4-fluorophenyl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide
Description
N-(4-FLUOROPHENYL)-2-(4-METHOXYPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group, a methoxyphenoxy group, and a thiophenylmethyl group attached to an acetamide backbone
Properties
Molecular Formula |
C20H18FNO3S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18FNO3S/c1-24-17-8-10-18(11-9-17)25-14-20(23)22(13-19-3-2-12-26-19)16-6-4-15(21)5-7-16/h2-12H,13-14H2,1H3 |
InChI Key |
UFTNNWLROYIHFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-(4-METHOXYPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized through the reaction of acetic anhydride with an amine precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction involving a methoxyphenol derivative.
Incorporation of the Thiophenylmethyl Group: The thiophenylmethyl group can be incorporated via a Friedel-Crafts alkylation reaction using a thiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-(4-METHOXYPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUOROPHENYL)-2-(4-METHOXYPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: can be compared with other amides that have similar structural features, such as:
Uniqueness
The uniqueness of N-(4-FLUOROPHENYL)-2-(4-METHOXYPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its stability and lipophilicity, while the methoxyphenoxy and thiophenylmethyl groups can contribute to its reactivity and potential interactions with biological targets.
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